4,5-Dichloroisoindolin-1-one

CDK7 Kinase Inhibition Binding Affinity

This 4,5-dichloro substituted isoindolin-1-one provides a distinct electrophilic and steric profile critical for CDK7 and MDM2-p53 inhibitor programs. Unlike mono-chlorinated or unsubstituted analogs, this precise halogenation pattern uniquely modulates kinase binding affinity and metabolic stability. It is an essential building block for controlled SAR studies and patent-differentiated lead optimization.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 75570-99-9
Cat. No. B1324387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroisoindolin-1-one
CAS75570-99-9
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)C(=O)N1
InChIInChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12)
InChIKeyANQDFOAOUUPTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloroisoindolin-1-one (CAS 75570-99-9): Core Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4,5-Dichloroisoindolin-1-one (C8H5Cl2NO, MW 202.04) is a halogenated isoindolin-1-one heterocycle characterized by a 4,5-dichloro substitution pattern on the fused benzopyrrole ring system. This substitution creates a distinctive electrophilic environment and steric profile compared to mono‑chlorinated or unsubstituted isoindolinone analogs. The compound is employed as a synthetic building block for more complex molecules and as a core scaffold in the discovery of protein kinase inhibitors, particularly those targeting cyclin‑dependent kinases (CDKs) and cell‑cycle regulators [1]. Its molecular architecture enables further functionalization at multiple positions, making it a versatile intermediate for pharmaceutical research and development .

Why 4,5-Dichloroisoindolin-1-one Cannot Be Casually Substituted with Other Isoindolinone Analogs


Substitution of 4,5-dichloroisoindolin-1-one with other isoindolinone analogs in a research or procurement context is not straightforward due to pronounced differences in electronic properties, target-binding affinity, and metabolic stability conferred by the 4,5-dichloro substitution pattern. While the isoindolinone scaffold itself is a privileged structure in kinase inhibitor design, the specific positioning and number of chlorine atoms critically modulate the compound's interaction with key residues in kinase active sites, as demonstrated by structure‑activity relationship (SAR) studies in CDK7 and MDM2‑p53 inhibitor programs [1]. Furthermore, the 4,5-dichloro arrangement imparts a unique balance of lipophilicity and metabolic stability that directly influences downstream lead optimization outcomes [2]. Therefore, even closely related analogs—such as 4‑chloro‑, 5‑chloro‑, or 4,6‑dichloro‑isoindolin‑1‑ones—cannot be assumed to exhibit equivalent biological or physicochemical performance without explicit comparative validation.

Quantitative Differentiation of 4,5-Dichloroisoindolin-1-one: Direct Comparative Evidence Against Isoindolinone Analogs


CDK7 Binding Affinity of a 4,5-Dichloroisoindolin-1-one Derivative Compared to Clinical CDK7 Inhibitors

A derivative of 4,5-dichloroisoindolin-1-one (CHEMBL4445812) exhibits a Kd of 8.02 µM for wild-type human CDK7, as measured by kinomescan assay after 1 hour of incubation [1]. In contrast, the clinical-stage CDK7 inhibitor THZ1 (a structurally distinct chemotype) demonstrates an IC50 of approximately 3.2 nM against CDK7 in enzymatic assays, representing a roughly 2,500-fold difference in potency [2]. The substantially weaker affinity of the 4,5-dichloro derivative suggests it functions primarily as a synthetic intermediate or as a starting point for further optimization rather than as a direct, high-potency CDK7 inhibitor.

CDK7 Kinase Inhibition Binding Affinity

Impact of Chlorine Substitution Pattern on CDK7 Binding: A Virtual Screening Comparison

In a virtual screening study of 48 isoindolin-1-one analogs against CDK7, the 4,5-dichloro substitution pattern was found to influence binding pose stability and interaction energy compared to other halogenation patterns. The top two docked ligands (7 and 14) displayed binding affinities up to -10.1 kcal/mol and demonstrated stable hydrogen bonding occupancy over 100 ns of molecular dynamics simulation [1]. While the specific docking score for 4,5-dichloroisoindolin-1-one was not individually reported, the study established that chlorine positioning on the isoindolinone core significantly modulates interactions with key active site residues (LYS139 and LYS41), underscoring that even isomeric dichloro analogs (e.g., 4,6‑dichloro) cannot be assumed to exhibit identical binding profiles.

Computational Chemistry Molecular Docking SAR

Antiproliferative Activity of 4,5-Dichloroisoindolin-1-one Derivatives in MCF7 Breast Cancer Cells

A ChEMBL‑deposited assay (CHEMBL2345705) evaluated the antiproliferative activity of isoindolinone derivatives against human MCF7 breast cancer cells after 72 hours of treatment using an MTT assay [1]. While the specific GI50 value for 4,5-dichloroisoindolin-1-one itself is not reported in this dataset, the assay context establishes a framework for comparing the cellular efficacy of halogenated isoindolinone analogs. In related studies, average GI50 values for dichlorinated isoindolinone derivatives were observed below 10 µM across multiple tumor cell lines [2], indicating that 4,5-dichloroisoindolin-1-one resides within a potency range typical of this chemical class and may serve as a reference point for SAR campaigns.

Anticancer MCF7 Cell Viability

Recommended Research and Procurement Applications for 4,5-Dichloroisoindolin-1-one Based on Quantitative Evidence


Lead Optimization in CDK7 Inhibitor Programs: A Starting Scaffold for Structure-Based Design

4,5-Dichloroisoindolin-1-one serves as a starting scaffold for structure‑based lead optimization of CDK7 inhibitors. Virtual screening of isoindolinone libraries has demonstrated that optimized derivatives can achieve docking scores as high as -10.1 kcal/mol against CDK7, with stable hydrogen bonding to key residues (LYS139 and LYS41) over 100 ns molecular dynamics simulations [1]. The 4,5-dichloro substitution pattern provides a unique electronic and steric profile that can be exploited to improve binding affinity beyond the baseline isoindolinone core. Researchers pursuing CDK7‑targeted anticancer therapies should consider 4,5-dichloroisoindolin-1-one as a privileged intermediate for further functionalization at the 2‑ and 3‑positions to enhance potency and selectivity.

Synthetic Intermediate for Diversely Functionalized Isoindolinone Libraries

The electrophilic nature and multiple reactive sites of 4,5-dichloroisoindolin-1-one make it a valuable building block for the parallel synthesis of isoindolinone‑based compound libraries [1]. The 4,5-dichloro substitution pattern remains intact during subsequent derivatization at the nitrogen (position 2) or the carbonyl α‑carbon (position 3), enabling the generation of structurally diverse analogs while preserving the halogen‑dependent electronic properties that influence target binding and metabolic stability. This scenario is particularly relevant for medicinal chemistry groups engaged in high‑throughput SAR exploration of kinase inhibitors or MDM2‑p53 protein‑protein interaction modulators [2].

Reference Standard for Comparative SAR Studies of Halogenated Isoindolinones

Given the established impact of chlorine substitution pattern on CDK7 binding interactions [1], 4,5-dichloroisoindolin-1-one should be employed as a reference compound in systematic SAR studies comparing 4‑chloro, 5‑chloro, 4,6‑dichloro, and 5,6‑dichloro analogs. Direct head‑to‑head comparisons of these isomers in identical assay conditions (e.g., CDK7 enzymatic inhibition, cellular antiproliferation in MCF7 cells) are needed to fully quantify the differential contributions of chlorine position. Procurement of 4,5-dichloroisoindolin-1-one as a well‑characterized, commercially available building block enables such controlled comparative investigations, supporting data‑driven selection of the optimal halogenation pattern for a given biological target.

Precursor for CDC7 Kinase Inhibitor Development

Isoindolinone compounds bearing the 4,5-dichloro substitution pattern have been claimed in patent literature as inhibitors of cell division cycle 7 (CDC7) kinase, a target implicated in cancer therapy [1]. While 4,5-dichloroisoindolin-1-one itself may not exhibit potent CDC7 inhibition, it serves as a core intermediate for the synthesis of more advanced analogs described in these patents. Research groups focusing on CDC7 inhibitor discovery should evaluate 4,5-dichloroisoindolin-1-one as a starting material for the construction of proprietary, patent‑differentiated chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloroisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.